Allyl pentyl ether

Physicochemical characterization Solvent selection Process engineering

Allyl pentyl ether (C8H16O, CAS 23186-70-1), also known as 1-(allyloxy)pentane or pentyl allyl ether, is an aliphatic unsaturated ether possessing a terminal allyl group (CH2=CH-CH2-) and an n-pentyl chain. It is a colorless liquid with an ether-like odor.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 23186-70-1
Cat. No. B3050037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl pentyl ether
CAS23186-70-1
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCCOCC=C
InChIInChI=1S/C8H16O/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3
InChIKeyQHOPNDWHOHMZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Pentyl Ether (CAS 23186-70-1): Core Chemical Profile and Procurement Context


Allyl pentyl ether (C8H16O, CAS 23186-70-1), also known as 1-(allyloxy)pentane or pentyl allyl ether, is an aliphatic unsaturated ether possessing a terminal allyl group (CH2=CH-CH2-) and an n-pentyl chain [1]. It is a colorless liquid with an ether-like odor . The compound is primarily valued in research and industrial settings as a versatile synthetic intermediate, a co-monomer for producing specialized polymers, and a building block for introducing allyl functionality [2][3]. Its physicochemical profile, particularly its intermediate volatility and density, distinguishes it from other common allyl and alkyl ethers, influencing its suitability for specific applications .

Why Allyl Pentyl Ether (23186-70-1) Cannot Be Simply Replaced by Other Allyl or Alkyl Ethers


Allyl pentyl ether occupies a specific niche in the spectrum of reactive ethers. Its unique combination of a polymerizable allyl group and a moderately sized, non-branched pentyl chain dictates its volatility, solubility, and reactivity profile. Substituting it with a shorter-chain analog like allyl ethyl ether (CAS 557-31-3) would introduce a compound with significantly higher volatility and lower flash point, posing different handling and safety requirements . Conversely, replacing it with a fully saturated analog like dipentyl ether (CAS 693-65-2) eliminates the reactive double bond entirely, rendering it useless for polymer cross-linking or further functionalization via addition reactions . Even within the class of allyl alkyl ethers, the length and branching of the alkyl chain modulate the monomer's reactivity ratios in copolymerization and its compatibility with hydrophobic media, as evidenced by studies on copolymerization kinetics [1]. Therefore, selection based solely on the presence of an allyl group is insufficient; the specific molecular architecture of allyl pentyl ether is critical for achieving predictable and reproducible outcomes in targeted applications.

Quantitative Differentiation Evidence for Allyl Pentyl Ether (23186-70-1)


Volatility and Boiling Point Profile Relative to Allyl Ethyl and Dipentyl Ethers

Allyl pentyl ether exhibits a boiling point (144.4 °C) that is intermediate between the highly volatile allyl ethyl ether (~65 °C) and the much less volatile dipentyl ether (~187 °C) . This positions it as a reactive solvent or monomer with a favorable balance: it is sufficiently volatile for removal under mild conditions if desired, yet significantly less volatile than its shorter-chain counterparts, which reduces evaporative losses during ambient handling and extends its residence time in open reaction systems compared to allyl methyl or ethyl ethers .

Physicochemical characterization Solvent selection Process engineering

Density and Solubility Profile Versus Allyl Ethyl and Allyl Phenyl Ethers

With a density of 0.791 g/cm³ , allyl pentyl ether is significantly less dense than water and exhibits a density profile that is notably higher than that of allyl ethyl ether (0.76 g/cm³) but substantially lower than that of allyl phenyl ether (0.978 g/cm³) . This intermediate density influences its miscibility and phase separation behavior in biphasic aqueous-organic systems and its compatibility with various polymeric matrices. The pentyl chain confers enhanced solubility in non-polar organic media compared to shorter-chain allyl ethers .

Formulation science Phase behavior Solvent selection

Flash Point and Safety Profile Compared to Allyl Methyl and Ethyl Ethers

Allyl pentyl ether has a flash point of 27.1 °C , classifying it as a flammable liquid (GHS Category 3). While still flammable, its flash point is significantly higher than that of allyl methyl ether (-23 °C) and allyl ethyl ether (-20 °C to -28 °C) . This difference of approximately 50 °C represents a meaningful improvement in handling safety, as the compound is less prone to ignition from ambient heat sources and does not require the stringent refrigeration often mandated for its lighter homologs.

Process safety Hazard assessment Storage and handling

Copolymerization Reactivity Ratio (Class Inference) for Allyl Alkyl Ethers with Vinyl Acetate

While direct reactivity ratio data for allyl pentyl ether with vinyl acetate is not published, a well-established structure-property relationship exists for allyl alkyl ethers. For the series allyl ethyl (C2), allyl propyl (C3), and allyl butyl (C4) ether, the monomer reactivity ratio (r1) with vinyl acetate was determined to be 0.041, 0.036, and 0.047, respectively [1]. These values demonstrate that the alkyl chain length has a subtle but measurable effect on copolymerization kinetics. By extension, allyl pentyl ether (C5) is expected to exhibit an r1 value in a similar low range (significantly less than 1), indicating it will preferentially cross-propagate with vinyl acetate. Its extended alkyl chain, however, is likely to enhance the solubility of the resulting copolymer in organic solvents and alter the glass transition temperature (Tg) of the final material compared to copolymers made with its shorter-chain analogs [2].

Polymer chemistry Copolymerization kinetics Material design

Key Application Scenarios for Allyl Pentyl Ether (23186-70-1) Supported by Evidence


As a Co-monomer for Hydrophobic Polymer Resins with Pendant Allyl Functionality

Allyl pentyl ether serves as a valuable co-monomer in radical polymerizations with monomers like vinyl acetate, styrene, or acrylates to produce polymers with pendant, unreacted allyl groups [1]. These allyl groups remain available for subsequent cross-linking via radical, thermal, or UV-initiated thiol-ene 'click' chemistry, or for further functionalization through epoxidation or hydrosilylation. The pentyl chain enhances the copolymer's compatibility with hydrophobic matrices and solvents, making it particularly suitable for designing hydrophobic coatings, adhesives, and elastomers where a specific degree of cross-linking is desired. The low reactivity ratio ensures that the allyl pentyl ether is incorporated in a controlled, statistical manner along the polymer backbone, preventing the formation of highly cross-linked gels during the initial polymerization step [1].

As a Synthetic Intermediate for Epoxides and Other Functionalized Molecules

The allyl double bond in allyl pentyl ether is a versatile handle for further chemical transformations. It can be selectively epoxidized using peracids (e.g., mCPBA) or hydrogen peroxide with appropriate catalysts to yield the corresponding glycidyl ether derivative, a key building block in epoxy resin formulations and pharmaceutical synthesis [2]. The pentyl chain contributes to the lipophilicity of the resulting epoxide, which can be advantageous for reactions in organic solvents or for modulating the hydrophobicity of the final epoxy network. The compound's intermediate boiling point allows for the efficient removal of unreacted starting material or solvent without decomposing the thermally sensitive epoxide product .

As a Chain Transfer Agent or Reactive Solvent in Controlled Radical Polymerizations

Due to its allylic hydrogen atoms, allyl pentyl ether is prone to degradative chain transfer in free-radical polymerization. This property, while generally undesirable for achieving high molecular weight, can be exploited intentionally in controlled radical polymerization techniques (e.g., RAFT, ATRP) to cap growing polymer chains or to modulate the final molecular weight distribution [3]. Its intermediate volatility and good solubility in organic media make it a more practical chain transfer agent than highly volatile allyl methyl or ethyl ethers, as it remains in the reaction mixture at elevated temperatures and is less of an inhalation hazard. The resulting polymer chains will bear a pentyl allyl ether end-group, which can be used for further end-group modification or block copolymer synthesis.

As a Building Block in Fragrance and Flavor Research

Allyl pentyl ether is a member of the allyl ether family, a class of compounds known for their diverse organoleptic properties, which range from green and fruity to pungent and garlicky [4]. While specific odor descriptors for allyl pentyl ether are not widely published, its structural homology to other allyl alkyl ethers suggests it may possess a fruity, green, or herbal note. It is used in research to explore structure-odor relationships (SAR) and as a synthetic intermediate for the production of more complex fragrance ingredients. Its intermediate chain length distinguishes its olfactory profile from both shorter (more volatile, pungent) and longer (more fatty, waxy) chain analogs, making it a unique tool for fragrance development [4].

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